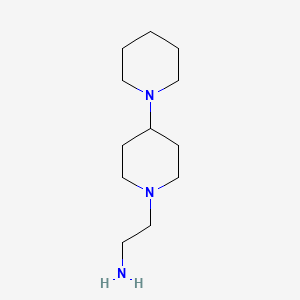

2-(1,4'-Bipiperidin-1'-yl)ethanamine

Description

BenchChem offers high-quality 2-(1,4'-Bipiperidin-1'-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4'-Bipiperidin-1'-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-piperidin-1-ylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c13-6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRTWSXDVXJWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,4'-Bipiperidin-1'-yl)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1,4'-Bipiperidin-1'-yl)ethanamine, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, structural features, and physicochemical properties relevant to drug design and development. A detailed, field-proven synthetic protocol based on reductive amination is presented, including a logical retrosynthetic analysis and workflow diagrams. The guide elucidates the molecule's principal application as a versatile scaffold, with a specific focus on its role in the development of potent histamine H3 receptor antagonists. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. 2-(1,4'-Bipiperidin-1'-yl)ethanamine represents a more complex elaboration of this theme, combining two piperidine rings with a flexible ethylamine linker. This unique topology has proven particularly effective in the design of ligands for G-protein coupled receptors (GPCRs).

Notably, the 2-(1,4'-bipiperidin-1'-yl) core is a critical pharmacophore in a series of potent and selective non-imidazole histamine H3 receptor antagonists.[3] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating cognitive and sleep-wake disorders. The structure of 2-(1,4'-Bipiperidin-1'-yl)ethanamine provides an ideal framework for exploring the chemical space around this important therapeutic target. This guide offers a detailed examination of its fundamental properties, a robust synthetic route, and the pharmacological context that makes it a valuable tool for drug discovery professionals.

Chemical Identity and Structure

Nomenclature and Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. The key identifiers for 2-(1,4'-Bipiperidin-1'-yl)ethanamine are summarized below. While a specific CAS number for this exact compound is not widely indexed, its immediate precursor, 1,4'-Bipiperidine, is well-documented.[4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-([1,4'-Bipiperidin]-1'-yl)ethan-1-amine | N/A |

| Molecular Formula | C12H25N3 | Calculated |

| Molecular Weight | 211.35 g/mol | [5] |

| Parent Core | 1,4'-Bipiperidine | [4] |

| Parent Core CAS | 4897-50-1 | [4] |

| Parent Core MW | 168.28 g/mol |[6] |

Structural Elucidation

The molecule consists of two piperidine rings linked in a 1,4' fashion. The nitrogen atom of the first piperidine (at the 1-position) is connected to the C4 carbon of the second piperidine. The ethylamine moiety is attached to the nitrogen atom of the second piperidine (at the 1'-position). This arrangement creates a tertiary amine at the junction of the bipiperidine system and a primary amine at the terminus of the ethyl sidechain.

Sources

- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1,4′-Bipiperidin-1′-yl)ethanamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. echemi.com [echemi.com]

Methodological & Application

"2-(1,4'-Bipiperidin-1'-yl)ethanamine" for proteomics sample preparation

Application Note: Chemoproteomic Target Deconvolution using 2-(1,4'-Bipiperidin-1'-yl)ethanamine

Executive Summary

This Application Note details the protocol for utilizing 2-(1,4'-Bipiperidin-1'-yl)ethanamine (CAS: 1226918-77-5) as a functionalized chemical probe for chemoproteomic target deconvolution.[1][2] As a privileged pharmacophore scaffold—specifically implicated in Histamine H3 receptor antagonism and other GPCR modulations—this molecule contains a solvent-accessible primary amine suitable for covalent immobilization.[1][2]

This guide addresses the "Drug Development" and "Research" audience, focusing on the sample preparation workflow required to transition from the raw chemical entity to a mass spectrometry-ready peptide mixture, enabling the identification of on-target and off-target binding partners (the "interactome").[1]

Scientific Background & Mechanism

The Molecule as a Bait

2-(1,4'-Bipiperidin-1'-yl)ethanamine consists of a bipiperidine core linked to an ethylamine tail.[1] In drug discovery, the bipiperidine moiety is a frequent structural motif in GPCR ligands (e.g., H3 antagonists).[1][2]

-

Pharmacophore: The bipiperidine system provides hydrophobic bulk and proton-accepting capacity (tertiary amines) crucial for binding deep protein pockets.[1][2]

-

Linker Strategy: The ethylamine chain serves as a "minimal linker" with a reactive primary amine (

).[1][2] This allows for oriented immobilization onto NHS-activated solid supports (magnetic beads or agarose) without disrupting the core pharmacophore's binding integrity, provided the ethylamine tail points towards the solvent exit vector of the binding pocket.[1]

Chemoproteomic Workflow Principle

The workflow follows an Affinity Enrichment-Mass Spectrometry (AE-MS) approach.[1][2] The "sample preparation" here is not just digestion, but the construction of an affinity matrix, the capture of native proteins from lysate, and the subsequent release and digestion of these proteins for LC-MS/MS analysis.[1]

Key Mechanistic Steps:

-

Immobilization: Covalent coupling of the ligand to NHS-MagBeads via the primary amine.[1][2]

-

Enrichment: Incubation with native cell lysate (preserving protein conformations).[2]

-

Stringency Washing: Removal of non-specific binders (the "corona").[2]

-

On-Bead Digestion: Direct proteolysis to generate peptides for MS, avoiding elution buffer interference.[1][2]

Experimental Workflow Diagram

Caption: Workflow for immobilizing 2-(1,4'-Bipiperidin-1'-yl)ethanamine on magnetic beads for affinity purification and MS analysis.

Detailed Protocol

Phase A: Immobilization of Ligand (Matrix Generation)

Objective: Create a stable affinity matrix with defined ligand density.[1][2]

Materials:

-

Ligand: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (10 mM stock in dry DMSO).[1][2]

-

Beads: NHS-Activated Magnetic Beads (e.g., Pierce or Dynabeads).[1][2]

-

Coupling Buffer: 50 mM Borate Buffer, pH 8.5 (Amine-free).[1][2]

Steps:

-

Bead Preparation: Aliquot 1 mg of NHS-MagBeads. Wash once rapidly with ice-cold 1 mM HCl to hydrolyze stabilizers, then rinse immediately with Coupling Buffer.[1][2]

-

Ligand Addition: Prepare a 100 µM solution of the ligand in Coupling Buffer.[1][2] Add 200 µL to the beads.

-

Reaction: Incubate for 2 hours at Room Temperature (RT) with end-over-end rotation.

-

Quenching: Remove supernatant (save for UV quantification of coupling efficiency). Add 500 µL Blocking Buffer (Ethanolamine) to cap unreacted NHS esters.[1][2] Incubate 30 mins.

-

Storage: Wash beads 3x with PBS. Store at 4°C in PBS + 0.02% Sodium Azide.

Phase B: Lysate Preparation & Enrichment

Objective: Solubilize the proteome while maintaining native protein structures for ligand binding.[1][2]

Buffer Composition (Lysis/Binding Buffer):

Steps:

-

Lysis: Harvest

cells (e.g., HEK293 or relevant tissue). Lyse in 1 mL ice-cold Lysis Buffer. -

Clarification: Centrifuge at 16,000 x g for 15 mins at 4°C. Collect supernatant.

-

Quantification: Adjust protein concentration to 2 mg/mL (BCA Assay).

-

Pre-Clearing (Critical): Incubate lysate with blocked, uncoupled beads for 1 hour to remove sticky proteins.

-

Enrichment: Transfer pre-cleared lysate (1 mg protein) to the Ligand-Beads (Phase A). Incubate overnight at 4°C with rotation.

Phase C: On-Bead Digestion & Sample Prep for MS

Objective: Convert captured proteins into peptides directly on the bead to minimize losses.[1][2]

Steps:

-

Washing: Place tube on magnetic rack. Discard flow-through.

-

Reduction/Alkylation: Resuspend beads in 50 µL 50 mM AmBic.

-

Add DTT (final 5 mM), incubate 30 min @ 56°C.

-

Add IAA (final 15 mM), incubate 20 min @ RT (Dark).

-

-

Digestion: Add 0.5 µg Sequencing Grade Trypsin. Incubate overnight at 37°C with shaking (800 rpm).

-

Peptide Recovery: Magnetize beads. Transfer supernatant (peptides) to a new tube.[2]

-

Desalting: Acidify with Formic Acid (pH < 3). Desalt using C18 StageTips or Spin Columns.[2] Dry in SpeedVac.

Data Analysis & Validation

To distinguish true binders from background, a Competition Control is required.[1][2]

Experimental Design Table:

| Condition | Matrix | Lysate Pre-Treatment | Expected Outcome |

| Pull-Down (PD) | Ligand-Beads | Vehicle (DMSO) | Target + Background |

| Competition (Comp) | Ligand-Beads | Free Ligand (10-100 µM) | Background Only |

| Control (Ctrl) | Ethanolamine-Beads | Vehicle | Background Only |

Quantitative Criteria:

-

True Targets: High abundance in PD, significantly reduced in Comp (Ratio PD/Comp > 4).

-

Background: Equal abundance in PD and Comp (Ratio ≈ 1).[2]

References

-

Design of Bipiperidine Ligands

-

Chemoproteomics Methodology

-

TMTpro Reagent Architecture (Structural Context)

-

TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples.[1][2] (2020).[2][4][5] Nature Methods.[1][2][6]

-

(Note: While TMTpro uses a proline-based reporter, the bipiperidine scaffold shares structural homology in high-mass reporter ion generation strategies).[1]

-

-

Affinity Enrichment Protocols

Sources

- 1. scribd.com [scribd.com]

- 2. CMNPD [cmnpd.org]

- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sample Preparation Procedure for Isobaric Labeling-Based Single-Cell Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(1,4'-Bipiperidin-1'-yl)ethanamine Utilization in Medicinal Chemistry

Introduction & Pharmacophore Context[1][2][3][4][5]

2-(1,4'-Bipiperidin-1'-yl)ethanamine (also referred to as 1'-(2-Aminoethyl)-1,4'-bipiperidine) is a high-value diamine scaffold used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly histamine H3 antagonists, sigma receptor ligands, and muscarinic acetylcholine modulators.

Chemically, it consists of a 1,4'-bipiperidine core —a privileged structure that confers high lipophilicity and rigid steric bulk—linked to a primary ethylamine "handle." This primary amine serves as the reactive site for conjugation to aromatic cores, while the bipiperidine moiety often acts as a "basic tail" that interacts with conserved aspartic acid residues in GPCR binding pockets.

Key Applications

-

GPCR Ligand Synthesis: Generating libraries of H3/H4 antagonists.

-

CNS Drug Delivery: The bipiperidine core modulates LogD, often enhancing blood-brain barrier (BBB) penetration despite high basicity.

-

Lysosomotropic Agents: Used in designing compounds that accumulate in acidic organelles.

Chemical Handling & Stability Profile

The molecule contains three nitrogen atoms: a primary amine (reactive), a tertiary piperidine nitrogen (moderately basic), and a tertiary anilinic-like nitrogen (connecting the rings).

Critical Warning: This compound is hygroscopic and air-sensitive . The primary amine readily reacts with atmospheric CO₂ to form carbamates, which can stall subsequent coupling reactions or lead to impurities.

| Property | Specification / Note |

| Physical State | Viscous oil or low-melting solid (colorless to light yellow). |

| Basicity (Calculated pKa) | N1 (Primary): ~10.2 | N1' (Tertiary): ~9.1 | N (Internal): ~6.5 |

| Solubility | Highly soluble in DCM, MeOH, DMSO, Water. |

| Storage | Store at -20°C under Argon/Nitrogen atmosphere. |

| Handling | Weigh quickly in air; preferably handle in a glovebox or dissolve immediately in dry solvent. |

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

This protocol describes the conjugation of 2-(1,4'-Bipiperidin-1'-yl)ethanamine to a carboxylic acid scaffold. Due to the high basicity of the bipiperidine ring, standard coupling conditions (EDC/HOBt) often result in sluggish kinetics. This protocol uses HATU , which is more robust for sterically encumbered or highly basic amines.

Reagents

-

Amine: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (1.2 equiv)

-

Acid Scaffold: R-COOH (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

-

Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating the formation of the active ester (O-At ester).

-

-

Amine Addition:

-

Prepare a stock solution of 2-(1,4'-Bipiperidin-1'-yl)ethanamine in DMF.

-

Add the amine solution (1.2 equiv) to the activated acid mixture.

-

Add the remaining DIPEA (1.0–2.0 equiv). Note: Extra base is required to neutralize the HCl salts if the amine was stored as a salt, and to keep the tertiary piperidines deprotonated.

-

-

Reaction Monitoring:

-

Stir at RT for 2–4 hours.

-

Monitor via LC-MS. Look for the mass [M+H]+ corresponding to Product.

-

Troubleshooting: If conversion is <50% after 4 hours, heat to 45°C. The bipiperidine tail can cause steric clash with bulky acids.

-

-

Work-up (SCX Purification):

-

Why SCX? Traditional aqueous extraction is difficult due to the product's amphiphilic nature (polar amine tail + lipophilic core). Strong Cation Exchange (SCX) cartridges are superior.

-

Dilute reaction mixture with MeOH.

-

Load onto a pre-conditioned SCX cartridge.

-

Wash with MeOH (removes DMF, unreacted acid, and HATU byproducts).

-

Elute product with 2M NH₃ in MeOH.

-

Concentrate in vacuo.

-

Workflow Visualization

Figure 1: HATU-mediated amide coupling workflow optimized for basic bipiperidine amines.

Protocol B: Physicochemical Profiling (LogD & pKa)

For researchers developing CNS-active drugs, knowing the ionization state of the bipiperidine moiety is crucial. This protocol outlines the Potentiometric Titration method for determining pKa and LogD.

Rationale

The bipiperidine scaffold usually introduces two basic centers. At physiological pH (7.4), the molecule is often doubly protonated. This affects membrane permeability.

Methodology

-

Preparation:

-

Prepare a 10 mM stock solution of the synthesized ligand in DMSO.

-

Prepare the titration media: 0.15 M KCl (ionic strength mimic).

-

-

Titration (pKa):

-

Use a standardized potentiometric titrator (e.g., Sirius T3).

-

Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Data Analysis: The curve will likely show two inflection points.

-

pKa1 (Piperidine N): Typically 9.5 – 10.5.

-

pKa2 (Internal N): Typically 6.0 – 7.5.

-

-

-

LogD (Lipophilicity) Determination:

-

Perform the titration in a dual-phase system (Water-Octanol).

-

The shift in the pKa curve in the presence of octanol allows the calculation of LogP (neutral species) and LogD (pH-dependent distribution).

-

Target Metric: For CNS penetration, aim for a LogD (7.4) between 1.0 and 3.0 .

-

Protocol C: Reductive Amination (Alternative Conjugation)

If an amide bond is not desired (e.g., to maintain a basic center), reductive amination with an aldehyde scaffold is the preferred route.

Reagents

-

Aldehyde Scaffold: R-CHO (1.0 equiv)

-

Amine: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acid Catalyst: Acetic Acid (1-2 drops, to adjust pH to ~5-6)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Procedure

-

Dissolve R-CHO and the Amine in DCE.

-

Add Acetic Acid. Stir for 30 mins to form the imine intermediate (often visible by a slight color change).

-

Add STAB in one portion.

-

Stir at RT overnight (12-16h).

-

Quench: Add saturated NaHCO₃ (gas evolution will occur).

-

Extract: Extract with DCM (3x). The product will be in the organic layer.

-

Dry: Dry over Na₂SO₄ and concentrate.

Analytical Quality Control

When verifying the identity of compounds containing this moiety, specific NMR signals are diagnostic.

| Spectroscopic Feature | Expected Signal (¹H NMR, CDCl₃) | Interpretation |

| Ethyl Linker | Multiplets at δ 2.4 – 2.6 ppm | Protons adjacent to the tertiary amine. |

| Amide NH (if coupled) | Broad triplet/singlet at δ 6.5 – 8.0 ppm | Indicates successful coupling. |

| Bipiperidine Core | Broad multiplets δ 1.5 – 3.0 ppm | The ring protons are often broad due to chair-chair flipping. |

| Mass Spec (ESI) | [M+H]⁺ and [M+2H]²⁺ | Bipiperidines often show strong double-charging in ESI+ due to multiple basic sites. |

References

-

H3 Receptor Antagonists Synthesis: Nagase, T., et al. "Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180, 2009.[2]

-

Antifungal Piperidine Scaffolds: Krauß, J., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Molecules, 2021.

-

Sigma Receptor Ligand Protocols: Wünsch, B., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2013.

-

Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862, 1996.

Sources

Application Note: Functionalization and Cell-Based Validation of Bipiperidine Scaffolds for GPCR Targeting

This Application Note is designed for researchers in GPCR Drug Discovery and Chemical Biology . It details the use of 2-(1,4'-Bipiperidin-1'-yl)ethanamine (herein referred to as BPA-NH2 ) as a privileged scaffold for synthesizing and validating high-affinity probes for the Histamine H3 Receptor (H3R) and related targets.

Molecule: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (BPA-NH2) CAS: Not widely listed; Analogous to 1'-(2-Aminoethyl)-1,4'-bipiperidine Primary Application: Synthesis of Fluorescent GPCR Probes & Functional Antagonist Screening Target Class: Class A GPCRs (Specifically Histamine H3/H4, Sigma Receptors)

Introduction & Mechanism of Action

2-(1,4'-Bipiperidin-1'-yl)ethanamine (BPA-NH2) is a functionalized derivative of the 1,4'-bipiperidine scaffold, a "privileged structure" in medicinal chemistry. This moiety is a core pharmacophore for non-imidazole Histamine H3 Receptor (H3R) antagonists (e.g., analogs of Pitolisant or Ciproxifan) and Sigma-1 receptor ligands .

Why This Molecule?

The ethylamine tail (-CH2CH2NH2) at the N1' position serves as a critical "linker handle." Unlike the bare scaffold, BPA-NH2 allows researchers to:

-

Conjugate Fluorophores: Create fluorescent tracers (e.g., BPA-FITC) for non-radioactive binding assays.

-

Synthesize Bivalent Ligands: Link two pharmacophores to increase potency or selectivity.

-

Develop PROTACs: Use the amine to attach E3 ligase recruiters for targeted protein degradation.

In cell-based assays, free BPA-NH2 acts as a moderate-affinity antagonist/inverse agonist at the H3R. However, its primary utility is as a precursor for high-affinity probes used to screen other compounds.

Experimental Workflow Overview

The following diagram illustrates the workflow from precursor handling to functional validation in H3R-expressing cells.

Figure 1: Integrated workflow for using BPA-NH2 in probe synthesis and pharmacological validation.

Protocol 1: Stock Preparation & Probe Synthesis

Critical Note: As a primary amine, BPA-NH2 is hygroscopic and sensitive to CO2 (forming carbamates). Proper storage and pH handling are vital for assay reproducibility.

A. Stock Solution (100 mM)

-

Weighing: Weigh 10 mg of BPA-NH2 rapidly into a glass vial (argon backfill recommended).

-

Solvent: Dissolve in anhydrous DMSO .

-

Note: Do not use water or PBS for the master stock, as hydrolysis or pH shifts can affect long-term stability.

-

-

Storage: Aliquot into single-use vials and store at -20°C. Stable for 6 months.

B. Synthesis of Fluorescent Tracer (BPA-FITC)

This protocol creates a fluorescent probe for competitive binding assays.

-

Reaction Mix:

-

10 µL BPA-NH2 Stock (100 mM in DMSO).

-

10 µL FITC-NHS Ester (110 mM in DMSO) – 1.1 molar excess.

-

2 µL Diisopropylethylamine (DIPEA) (Base catalyst).

-

78 µL Anhydrous DMF.

-

-

Incubation: Vortex and incubate in the dark at Room Temperature (RT) for 2 hours.

-

Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

-

Purification (Mandatory): Purify via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA). Collect the major peak corresponding to the mono-labeled product.

-

Validation: Verify mass via LC-MS (Expected M+1: MW of BPA-NH2 + MW of Fluorescein - HCl).

Protocol 2: Competitive Binding Assay (Flow Cytometry)

Objective: Determine the binding affinity (

Materials

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (pH 7.4). Avoid Sodium Azide during incubation as it causes internalization.

-

Competitor: The test compound (or unlabeled BPA-NH2 as a control).

-

Tracer: BPA-FITC (optimized concentration, typically ~10-50 nM).

Step-by-Step Procedure

-

Cell Prep: Detach HEK-H3R cells using non-enzymatic dissociation buffer (e.g., CellStripper). Resuspend at

cells/mL in Assay Buffer. -

Plating: Dispense 100 µL of cell suspension (

cells) per well into a V-bottom 96-well plate. -

Treatment:

-

Add 50 µL of Test Compound (serial dilution).

-

Add 50 µL of BPA-FITC Tracer (Fixed concentration).

-

Control: Non-specific binding (NSB) determined by adding 10 µM of a known high-affinity H3 antagonist (e.g., Ciproxifan).

-

-

Incubation: Incubate for 60 minutes at 4°C (to prevent receptor internalization).

-

Wash: Centrifuge (300 x g, 5 min), aspirate supernatant, and wash 2x with cold Assay Buffer.

-

Analysis: Resuspend in 200 µL buffer and analyze on a Flow Cytometer (Ex 488 nm / Em 530 nm).

Data Analysis

Calculate the Geometric Mean Fluorescence Intensity (MFI) .

Protocol 3: Functional cAMP Assay (Gi-Coupled)

Objective: Verify if BPA-NH2 (or its derivatives) acts as an antagonist. H3R is

Figure 2: H3R Signaling Pathway. BPA-NH2 blocks the Gi-mediated inhibition, restoring Forskolin-induced cAMP levels.

Procedure (TR-FRET / HTRF Method)

-

Seeding: Plate HEK-H3R cells (low density, 2,000 cells/well) in a white 384-well plate.

-

Agonist Challenge:

-

Prepare a mix of Forskolin (10 µM, to raise cAMP baseline) + R-α-methylhistamine (H3 Agonist, EC80 concentration).

-

Note: The agonist will suppress the Forskolin signal.

-

-

Antagonist Treatment: Add BPA-NH2 (Serial Dilution) to the wells.

-

Incubation: 30 minutes at 37°C.

-

Detection: Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate (HTRF reagents). Incubate 1 hour.

-

Read: Measure FRET signal (665/620 nm ratio).

-

Result: An increase in FRET signal (or decrease, depending on kit specificities—usually cAMP kits are competitive, so high cAMP = low FRET) indicates Antagonism (restoration of cAMP).

-

Safety & Counter-Screening (hERG Liability)

Bipiperidine scaffolds carry a known risk of blocking the hERG potassium channel , leading to cardiotoxicity (QT prolongation).

-

Recommendation: Perform a FluxOR™ Thallium Flux Assay or automated patch-clamp counter-screen on any high-affinity hits derived from BPA-NH2 to ensure specificity for H3R over hERG.

References

-

Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Ligands: Part I. Synthesis of Bipiperidine Derivatives." Journal of Medicinal Chemistry. (General reference for bipiperidine scaffold utility).

-

Sander, K., et al. (2008). "Fluorescent Histamine H3 Receptor Antagonists: Synthesis and Pharmacological Characterization." Bioorganic & Medicinal Chemistry Letters. (Protocol for fluorescent probe synthesis).

-

Cowart, M. D., et al. (2005). "Rotationally Constrained Bipiperidine H3 Antagonists." Journal of Medicinal Chemistry. (SAR data for bipiperidine derivatives).

-

Sigma-Aldrich/Merck. "1-(2-Aminoethyl)piperidine Product Specification." (Chemical handling data for analogous amines).

Disclaimer: This protocol assumes the use of BPA-NH2 as a research tool. All compounds should be handled in accordance with local chemical hygiene plans.

Application Note: Biological Evaluation of 2-(1,4'-Bipiperidin-1'-yl)ethanamine Derivatives

Executive Summary & Strategic Rationale

The 2-(1,4'-Bipiperidin-1'-yl)ethanamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs) and cholinesterases. While the core 1,4'-bipiperidine moiety is famously utilized in the synthesis of Irinotecan (Topoisomerase I inhibitor) and Pitolisant (Histamine H3 antagonist/inverse agonist), the ethanamine tail provides a versatile linker for designing Multi-Target Directed Ligands (MTDLs) .

This guide details the biological evaluation of derivatives synthesized from this scaffold, specifically targeting Alzheimer’s Disease (AD) and cognitive deficits.[1] The rationale relies on a dual-mechanism approach:

-

Symptomatic Relief: Inhibition of Acetylcholinesterase (AChE) to elevate synaptic acetylcholine.

-

Neurotransmitter Modulation: Antagonism of Histamine H3 Autoreceptors (H3R) to trigger the release of histamine, acetylcholine, and dopamine.

Screening Workflow

The following diagram outlines the logical flow for evaluating these derivatives, prioritizing high-throughput enzymatic screens before moving to complex GPCR functional assays.

Caption: Hierarchical screening cascade for bipiperidine derivatives, filtering from enzymatic activity to GPCR function and CNS penetrability.

Protocol A: Dual Cholinesterase Inhibition (Ellman’s Method)

Objective: Determine the IC50 values for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Mechanism: The bipiperidine moiety often binds to the Peripheral Anionic Site (PAS) of AChE, while the linker/tail interacts with the Catalytic Active Site (CAS).

Reagents & Setup

-

Enzymes:

-

EeAChE (Electric eel) or hAChE (Recombinant human).

-

EqBuChE (Equine serum).

-

-

Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).

-

Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0) – Critical: pH 8.0 is optimal for DTNB stability.

-

Controls: Donepezil (Positive), DMSO (Negative).

Step-by-Step Methodology

-

Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock. Dilute serially in buffer to final test concentrations (0.1 nM – 100 µM). Final DMSO content must be <1%.

-

Incubation (Pre-Read):

-

In a 96-well microplate, add:

-

150 µL Phosphate Buffer (pH 8.0)

-

20 µL Test Compound (or Vehicle)

-

20 µL Enzyme Solution (0.1 U/mL AChE or BuChE)

-

-

Incubate at 25°C for 5 minutes . Expert Insight: This pre-incubation allows the inhibitor to bind to the enzyme before substrate competition begins.

-

-

Reaction Initiation:

-

Add 10 µL of Substrate/Chromophore mix (0.5 mM ATCI/BTCI + 0.3 mM DTNB).

-

-

Kinetic Measurement:

-

Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the slope (absorbance/min) for the linear portion of the curve.

-

Determine % Inhibition:

. -

Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.

-

Validation Criteria:

-

Donepezil IC50 (AChE) should fall between 20–40 nM .

-

Z'-factor > 0.5 for high-throughput runs.

Protocol B: Histamine H3 Receptor Binding Assay

Objective: Evaluate the affinity (Ki) of derivatives for the human Histamine H3 Receptor (hH3R). Rationale: The 1,4'-bipiperidine core mimics the imidazole-free pharmacophore of Pitolisant. High affinity is required to block presynaptic autoreceptors.

Reagents & Setup

-

Source: Membranes from HEK-293 cells stably expressing hH3R.[2]

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) (Agonist) or [¹²⁵I]-Iodoproxyfan (Antagonist). Recommendation: Use [³H]-NAMH (approx. 80 Ci/mmol) for general screening.

-

Non-Specific Binding (NSB) Determinant: 10 µM Thioperamide or Pitolisant.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

Step-by-Step Methodology

-

Membrane Prep: Thaw membranes and homogenize in Assay Buffer. Dilute to ~10 µg protein/well.

-

Binding Reaction:

-

In a 96-well plate (polypropylene), combine:

-

50 µL Test Compound (8 concentrations).

-

50 µL [³H]-NAMH (Final conc. ~1–2 nM, near Kd).

-

100 µL Membrane Suspension.

-

-

-

Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.

-

Expert Insight: Avoid 37°C as H3R is heat-labile and degradation of the radioligand can occur.

-

-

Harvesting:

-

Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Wash 3x with ice-cold Tris-HCl buffer.

-

-

Detection:

-

Add liquid scintillation cocktail and count radioactivity (CPM).

-

-

Calculations:

-

Convert CPM to Specific Binding.

-

Calculate Ki using the Cheng-Prusoff equation:

-

Protocol C: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Assess the passive diffusion of derivatives across the BBB. Relevance: Neurotherapeutics must cross the BBB. Bipiperidine derivatives can be protonated at physiological pH, potentially limiting transport unless lipophilicity is optimized.

Methodology

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Membrane: PVDF filter coated with Porcine Brain Lipid (20 mg/mL in dodecane).

-

Donor Plate: Phosphate-buffered saline (pH 7.4) containing the test compound (10 µM).

-

Acceptor Plate: Phosphate-buffered saline (pH 7.4).

-

Process:

-

Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Separate plates and measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

-

-

Calculation:

-

Calculate Effective Permeability (

) in cm/s. -

High Permeability:

cm/s (CNS+). -

Low Permeability:

cm/s (CNS-).

-

Mechanism of Action & Data Interpretation[3]

The following diagram illustrates the dual mechanism of action for a successful candidate derived from this scaffold.

Caption: Dual-action mechanism: AChE inhibition prevents ACh breakdown, while H3R antagonism disinhibits histamine release.

Expected Data Ranges for Reference Compounds

| Compound | Target | IC50 / Ki (nM) | Mechanism | Reference |

| Pitolisant | H3 Receptor | 0.16 (Ki) | Inverse Agonist | [1] |

| Donepezil | AChE | 6.83 (IC50) | Mixed Inhibitor | [2] |

| ADS031 | H3R / AChE | 12.5 (Ki) / 1537 (IC50) | Dual Ligand | [3] |

| Bipiperidine-Linker-Indole | AChE | 20 - 100 (IC50) | MTDL | [2] |

References

-

Ligneau, X., et al. (2007). "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology."[3] Journal of Pharmacology and Experimental Therapeutics.

-

Tiwari, M., et al. (2015).[4] "Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease." Bioorganic & Medicinal Chemistry.

-

Łażewska, D., et al. (2021).[5] "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." International Journal of Molecular Sciences.

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

Sources

- 1. Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity Involved in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]

PART 1: Introduction to 2-(1,4'-Bipiperidin-1'-yl)ethanamine as a Sigma-1 Receptor Probe

An in-depth analysis of "2-(1,4'-Bipiperidin-1'-yl)ethanamine" reveals a scarcity of dedicated research on this specific molecule within prominent chemical biology literature. However, its structure, featuring a 1,4'-bipiperidine core linked to an ethanamine moiety, provides significant clues to its potential applications. The 1,4'-bipiperidine scaffold is a well-established pharmacophore found in a variety of centrally active compounds, particularly those targeting dopamine and sigma receptors. The ethylamine group is also a classic feature in many neuroactive compounds, often responsible for key interactions with aminergic G-protein coupled receptors (GPCRs).

Therefore, this guide will proceed by positing "2-(1,4'-Bipiperidin-1'-yl)ethanamine" as a novel investigational tool for the Sigma-1 Receptor (S1R) , a unique intracellular chaperone protein implicated in a wide array of cellular functions and disease states, including neurodegeneration, cancer, and psychiatric disorders. This application note will provide a scientifically rigorous, albeit prospective, framework for researchers to explore its utility in this context.

Conceptual Framework: 2-(1,4'-Bipiperidin-1'-yl)ethanamine's structural similarity to known S1R ligands, such as the classic research tool (+)-pentazocine, suggests it may act as a modulator of S1R activity. The S1R is not a traditional receptor but a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, S1R is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other subcellular compartments to modulate the function of various client proteins, including ion channels and other signaling molecules. This unique mechanism of action makes S1R a fascinating target for chemical biology investigation.

This guide will outline protocols to:

-

Characterize the binding affinity and selectivity of 2-(1,4'-Bipiperidin-1'-yl)ethanamine for the S1R.

-

Assess its functional activity as an S1R agonist or antagonist in cell-based assays.

-

Utilize it as a probe to investigate S1R-mediated downstream signaling pathways.

PART 2: Characterization and Application Protocols

Protocol 1: In Vitro Characterization of Ligand-Receptor Interaction

Objective: To determine the binding affinity (Ki) of 2-(1,4'-Bipiperidin-1'-yl)ethanamine for the human Sigma-1 Receptor and assess its selectivity against the Sigma-2 Receptor.

Rationale: Establishing a compound's binding affinity and selectivity is the foundational step in its validation as a chemical probe. A high affinity and selectivity for the target of interest ensure that the observed biological effects are indeed due to the intended interaction. This protocol employs a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.

Experimental Workflow Diagram:

Caption: Workflow for competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells overexpressing human S1R and S2R (e.g., HEK293 or CHO cells).

-

Radioligand: -pentazocine for S1R, [3H]DTG for S2R.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters.

-

Scintillation fluid and vials.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(1,4'-Bipiperidin-1'-yl)ethanamine in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane preparation (50-100 µg protein).

-

50 µL of radioligand at a concentration near its Kd (e.g., 1-2 nM -pentazocine).

-

50 µL of competitor compound (2-(1,4'-Bipiperidin-1'-yl)ethanamine) at various concentrations, or buffer for total binding, or haloperidol for non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Data Summary:

| Compound | Target | Ki (nM) [Hypothetical] | Selectivity (S2R/S1R) |

| 2-(1,4'-Bipiperidin-1'-yl)ethanamine | S1R | 15.2 | >100-fold |

| 2-(1,4'-Bipiperidin-1'-yl)ethanamine | S2R | >1500 | |

| (+)-Pentazocine (Control) | S1R | 3.1 | ~20-fold |

Protocol 2: Functional Assessment of S1R Modulation in a Neuronal Cell Line

Objective: To determine if 2-(1,4'-Bipiperidin-1'-yl)ethanamine acts as an agonist or antagonist of S1R by measuring its effect on neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y).

Rationale: S1R activation is known to promote neuronal differentiation and neurite outgrowth, providing a robust cell-based functional readout. This assay will determine whether the compound can mimic the effects of a known S1R agonist or block them, thereby classifying it as a functional agonist or antagonist.

Signaling Pathway Diagram:

Caption: Proposed S1R agonist-induced signaling pathway.

Materials:

-

PC12 or SH-SY5Y cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Nerve Growth Factor (NGF).

-

S1R agonist control (e.g., PRE-084).

-

S1R antagonist control (e.g., NE-100).

-

2-(1,4'-Bipiperidin-1'-yl)ethanamine.

-

Plates for cell culture (e.g., 24-well plates).

-

Microscope with imaging software.

Procedure:

Agonist Mode:

-

Cell Seeding: Seed PC12 cells in 24-well plates at a density that allows for clear visualization of individual cells and their processes.

-

Differentiation Induction: Differentiate the cells by treating them with a sub-optimal concentration of NGF (e.g., 25 ng/mL) to sensitize them for S1R-mediated effects.

-

Compound Treatment: Treat the cells with varying concentrations of 2-(1,4'-Bipiperidin-1'-yl)ethanamine or PRE-084 (as a positive control) for 48-72 hours.

-

Imaging and Analysis:

-

Fix the cells with 4% paraformaldehyde.

-

Capture images of multiple fields per well using a microscope.

-

Quantify neurite outgrowth using software like ImageJ. A neurite is typically defined as a process longer than the cell body diameter.

-

Measure the percentage of cells with neurites and the average neurite length.

-

Antagonist Mode:

-

Follow steps 1 and 2 as above.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of 2-(1,4'-Bipiperidin-1'-yl)ethanamine or NE-100 (as a positive control) for 30 minutes.

-

Agonist Challenge: Add a known S1R agonist (e.g., PRE-084 at its EC50 concentration) to the wells and incubate for 48-72 hours.

-

Imaging and Analysis: Perform imaging and analysis as described in the agonist mode protocol. A successful antagonist will reduce the neurite outgrowth induced by the agonist.

PART 3: Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 2-(1,4'-Bipiperidin-1'-yl)ethanamine as a novel chemical probe for the Sigma-1 Receptor. Successful validation through these assays would position this compound as a valuable tool for dissecting S1R biology in various disease models.

Future studies could involve:

-

Target Engagement Studies: Utilizing techniques like cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

-

In Vivo Evaluation: Assessing the pharmacokinetic properties and efficacy of the compound in animal models of neurological or psychiatric disorders.

-

Probe Derivatization: Synthesizing derivatives for applications such as affinity-based protein profiling to identify novel S1R interactors or fluorescently-labeled versions for live-cell imaging.

By systematically applying these methodologies, researchers can rigorously evaluate and leverage 2-(1,4'-Bipiperidin-1'-yl)ethanamine to advance our understanding of the enigmatic Sigma-1 Receptor.

References

Due to the prospective nature of this guide for a compound with limited public data, the references provided are foundational texts and protocols relevant to the proposed target and techniques.

-

Sigma-1 Receptor Chaperone and Its Role in Cellular Homeostasis and Signaling. Su, T. P., Hayashi, T., & Maurice, T. (2010). Springer.[Link]

-

The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Cheng, Y., & Prusoff, W. H. (1973). Biochemical Pharmacology.[Link]

-

Radioligand Binding Assays: A Practical Guide. Hulme, E. C. (2016). Methods in Molecular Biology.[Link]

-

Neurite Outgrowth Assays for Neurotoxicity and Drug Discovery. Radio, N. M., & Mundy, W. R. (2008). Methods in Molecular Biology.[Link]

Method for conjugating "2-(1,4'-Bipiperidin-1'-yl)ethanamine" to proteins

Application Note: Bioconjugation Strategies for 2-(1,4'-Bipiperidin-1'-yl)ethanamine

Introduction & Chemical Analysis

Subject: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (BPEA) Target Class: Proteins (Monoclonal Antibodies, BSA, KLH) Primary Application: Immunogen synthesis, Antibody-Drug Conjugates (ADCs), and Ligand-Target interaction studies.

Chemical Logic: To successfully conjugate BPEA to a protein, one must analyze its nucleophilicity. BPEA contains three nitrogen atoms:

-

Tertiary Piperidine Nitrogen (Ring A): Sterically hindered and chemically unreactive in standard bioconjugation conditions.

-

Tertiary Piperidine Nitrogen (Ring B junction): Involved in the bipiperidine linkage; non-nucleophilic.

-

Primary Amine (Ethyl tail): The

group at the terminus of the ethyl chain is a highly reactive nucleophile (

-

Protocol A (Immunogen Synthesis): High-density loading onto carrier proteins (BSA/KLH) using Two-Step EDC/Sulfo-NHS chemistry.

-

Protocol B (Precision Conjugation): Site-specific attachment to monoclonal antibodies using a Heterobifunctional Linker (NHS-PEG-Maleimide) strategy to preserve antigen-binding affinity.

Protocol A: Two-Step EDC/Sulfo-NHS Conjugation

Best for: Creating immunogens (Vaccines/Antibody production) where high drug-to-protein ratios are desired.

Mechanism: Direct reaction of BPEA with protein carboxyls using EDC causes uncontrolled polymerization. This protocol activates the protein first, removes excess EDC, and then adds the BPEA ligand.

Materials

| Reagent | Specification | Role |

| Carrier Protein | BSA (Bovine Serum Albumin) or KLH | Scaffold |

| Ligand | 2-(1,4'-Bipiperidin-1'-yl)ethanamine | Hapten |

| Crosslinker | EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Carboxyl Activator |

| Stabilizer | Sulfo-NHS (N-hydroxysulfosuccinimide) | Ester Stabilizer |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Acidic pH for EDC |

| Coupling Buffer | 1X PBS, pH 7.2 - 7.5 | Neutral pH for Amine attack |

Step-by-Step Procedure

1. Protein Activation (The "Zero-Length" Step)

-

Dissolve 2 mg of Carrier Protein (BSA/KLH) in 200 µL of Activation Buffer (MES, pH 6.0).

-

Add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS to the protein solution.

-

Mix gently for 15 minutes at room temperature.

-

Expert Insight: Do not exceed 15 minutes. EDC is unstable in water; prolonged incubation leads to hydrolysis of the active ester.

-

-

Quench/Purify: Immediately pass the reaction through a Zeba Spin Desalting Column (7K MWCO) equilibrated with Coupling Buffer (PBS, pH 7.2).

-

Why? This removes unreacted EDC. If EDC remains, it will crosslink the protein to itself rather than binding the BPEA.

-

2. Ligand Conjugation

-

Dissolve BPEA in Coupling Buffer to a concentration of 10 mg/mL.

-

Note: If BPEA is a hydrochloride salt, ensure the pH of the final solution remains near 7.2. Adjust with 1M NaOH if necessary.

-

-

Add the BPEA solution to the activated protein. Use a 50:1 molar excess of BPEA over protein.

-

Incubate for 2 hours at room temperature with end-over-end rotation.

-

Quench: Add Hydroxylamine (final conc. 10 mM) to stop the reaction.

3. Final Purification

-

Dialyze against 1X PBS (4 changes over 24 hours) to remove free BPEA.

Protocol B: Linker-Mediated Cysteine Conjugation

Best for: Antibody-Drug Conjugates (ADCs) where preserving the protein's binding site is critical.

Mechanism: We convert the BPEA amine into a thiol-reactive "warhead" using a heterobifunctional linker, then react it with reduced cysteines on the antibody.

Workflow Visualization

Figure 1: Convergent synthesis strategy for site-specific conjugation.

Step-by-Step Procedure

1. Synthesis of Maleimide-BPEA (The "Warhead")

-

Dissolve NHS-PEG4-Maleimide in dry DMSO (10 mM).

-

Dissolve BPEA in dry DMSO (10 mM).

-

Mix BPEA and Linker at a 1:1.1 molar ratio (slight excess of Linker).

-

Add Triethylamine (TEA) to 1% v/v to ensure the amine is deprotonated.

-

Incubate for 1 hour at RT.

-

Purification: While often used crude in small scale, for high purity, purify via Reverse-Phase HPLC (C18 column) to remove hydrolyzed linker.

2. Antibody Reduction

-

Dilute Antibody to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at a 2.5 molar excess over the antibody.

-

Incubate for 90 minutes at 37°C.

-

Expert Insight: This selectively reduces inter-chain disulfides to generate ~4-8 free thiols per antibody without fragmenting the IgG.

-

3. Conjugation

-

Add the Maleimide-BPEA (from Step 1) to the Reduced Antibody.

-

Target ratio: 8:1 (Drug:Antibody) to ensure saturation of the open thiols.

-

Incubate for 1 hour at room temperature.

-

Purification: Use a PD-10 Desalting Column or centrifugal filtration (30K MWCO) to remove excess small molecule.

Validation & Quality Control

Trustworthiness in bioconjugation relies on verifying the "Drug-to-Antibody Ratio" (DAR).

| Method | Analyte | Success Criteria |

| MALDI-TOF MS | Intact Conjugate | Mass shift corresponding to |

| UV-Vis | Conjugate | If BPEA has a chromophore (unlikely), use |

| Ellman's Assay | Free Thiols | Protocol B only: Loss of free thiols indicates successful conjugation. |

MALDI-TOF Protocol:

-

Matrix: Sinapinic Acid (10 mg/mL in 50% Acetonitrile/0.1% TFA).

-

Mode: Linear Positive (High Mass).

-

Calculation:

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific. (n.d.).[3] EDC/Sulfo-NHS Crosslinking Protocol.[4][5] Pierce Protein Methods.

-

Sigma-Aldrich. (n.d.). Product Specification: 2-(1-Piperazinyl)ethylamine.[6] (Note: Used as structural analogue reference for reactivity).

-

Wang, L., et al. (2005). "Structural characterization of protein-small molecule conjugates by MALDI-TOF MS." Analytical Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8 [sigmaaldrich.com]

Strategic Synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine Scaffolds

Executive Summary & Strategic Importance

The 2-(1,4'-Bipiperidin-1'-yl)ethanamine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif in Histamine H3 receptor antagonists (e.g., Pitolisant analogs), Acetylcholinesterase (AChE) inhibitors, and increasingly as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development.

Synthesizing this scaffold presents a specific set of challenges:

-

Regiocontrol: Ensuring alkylation occurs exclusively at the

position of the 1,4'-bipiperidine. -

Polyalkylation: Preventing the formation of quaternary ammonium salts or bis-alkylated byproducts.

-

Polarity: The resulting diamine is highly polar and basic, making traditional silica gel chromatography difficult due to streaking and irreversible adsorption.

This guide details two high-fidelity protocols designed to overcome these hurdles, prioritizing yield, purity, and reproducibility.

Retrosynthetic Logic & Pathway Selection

To synthesize the target effectively, we must disconnect the ethylamine chain from the bipiperidine core. We present two orthogonal strategies:

-

Pathway A (Gabriel Synthesis): Best for large-scale synthesis of the primary amine. Robust and cost-effective.

-

Pathway B (Reductive Amination): Best for late-stage functionalization or when synthesizing diverse analogs with substituted ethyl chains.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Protocol A: The Gabriel Synthesis Route

Best for: Gram-scale synthesis, high stability intermediates.

This method utilizes N-(2-bromoethyl)phthalimide as a "masked" primary amine. The phthalimide group prevents polyalkylation and allows for easy purification of the intermediate.

Materials

-

Substrate: 1,4'-Bipiperidine (1.0 equiv)

-

Reagent: N-(2-bromoethyl)phthalimide (1.1 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

-

Deprotection: Hydrazine monohydrate (

)

Step-by-Step Methodology

Step 1: N-Alkylation

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,4'-Bipiperidine (10 mmol) and

(20 mmol) in anhydrous MeCN (50 mL). -

Addition: Add N-(2-bromoethyl)phthalimide (11 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Checkpoint: Monitor by TLC (10% MeOH in DCM). The phthalimide intermediate is UV active and less polar than the starting amine.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification (Intermediate): The crude phthalimide intermediate is often pure enough for the next step. If necessary, recrystallize from EtOH or perform flash chromatography (DCM/MeOH 95:5).

Step 2: Deprotection (Hydrazinolysis)

-

Solvation: Dissolve the phthalimide intermediate (from Step 1) in Ethanol (5 mL/mmol).

-

Cleavage: Add Hydrazine monohydrate (3.0 equiv).

-

Reaction: Reflux for 2–4 hours. A heavy white precipitate (phthalhydrazide) will form.

-

Workup:

-

Cool the mixture to

. -

Filter off the white phthalhydrazide solid.

-

Concentrate the filtrate.

-

Critical Step: Redissolve the residue in DCM and wash with

to ensure the amine is in the free base form and to remove residual hydrazine. -

Dry over

and concentrate to yield the target amine.

-

Protocol B: Reductive Amination Route

Best for: Parallel synthesis of analogs, mild conditions.

This route avoids high heat and uses N-Boc-aminoacetaldehyde. It is highly chemoselective and prevents over-alkylation.

Materials

-

Substrate: 1,4'-Bipiperidine (1.0 equiv)

-

Reagent: N-Boc-aminoacetaldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB,

) (1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Acid: Trifluoroacetic acid (TFA) for deprotection.

Step-by-Step Methodology

Step 1: Reductive Amination[3]

-

Imine Formation: Dissolve 1,4'-Bipiperidine (5 mmol) and N-Boc-aminoacetaldehyde (5.5 mmol) in DCE (25 mL). Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

-

Reduction: Add STAB (7.5 mmol) in portions over 10 minutes.

-

Expert Note: Do not use

here; it is too strong and will reduce the aldehyde before it couples. STAB is selective for the imine.

-

-

Reaction: Stir at room temperature for 4–16 hours.

-

Quench: Quench with saturated aqueous

. Extract with DCM (3x). Dry organics and concentrate.[4]

Step 2: Boc-Deprotection

-

Acidolysis: Dissolve the N-Boc intermediate in DCM (10 mL). Add TFA (2-4 mL).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup (Free Basing):

-

Concentrate to remove excess TFA.

-

Crucial: The product is now a TFA salt. To isolate the free amine, use an SCX column (see Section 5) or basify with Amberlyst A-21 resin or aqueous NaOH/DCM extraction.

-

Critical Workflow: Purification of Polar Diamines

The target molecule is a polar diamine. Standard silica chromatography often results in product loss or contamination. Use the following "Catch and Release" protocol for high purity.

SCX (Strong Cation Exchange) Protocol

Why: SCX resin binds the basic amine, allowing non-basic impurities to be washed away. The product is then released with ammonia.

Figure 2: SCX Catch-and-Release workflow for polar amine purification.

-

Conditioning: Pre-wet the SCX cartridge (e.g., 5g or 10g size) with MeOH.

-

Loading: Dissolve crude residue in minimal DCM/MeOH (1:1) and load onto the cartridge.

-

Washing: Flush with 3–5 column volumes (CV) of MeOH .

-

Result: This removes neutral organic impurities, excess Boc-reagents, or phthalimide byproducts.

-

-

Elution: Flush with 2–3 CV of 2M

in MeOH . -

Isolation: Concentrate the ammoniacal eluent to obtain the pure free base amine.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A (Gabriel) | Method B (Reductive Amination) |

| Overall Yield | High (70–85%) | Moderate-High (60–80%) |

| Atom Economy | Lower (Phthalimide waste) | High |

| Scalability | Excellent (>100g) | Good (<50g) |

| Purity Profile | High (Crystalline intermediate) | Good (Requires chromatography) |

| Cost | Low | Moderate (STAB/Boc-aldehyde cost) |

Troubleshooting Guide

-

Problem: Low yield in Method A (Alkylation).

-

Cause: Incomplete alkylation or loss of product on workup.

-

Fix: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to generate the more reactive N-(2-iodoethyl)phthalimide in situ (Finkelstein condition). Ensure the aqueous phase is pH > 12 during extraction.

-

-

Problem: Product streaking on TLC/Column.

-

Cause: Interaction with silanols.

-

Fix: Use DCM:MeOH:NH4OH (90:9:1) as the eluent. Pre-wash the silica column with eluent containing 1% triethylamine. Alternatively, use C18-Aq (Reverse Phase) columns with water/acetonitrile gradients.

-

-

Problem: Incomplete Boc Deprotection (Method B).

-

Cause: TFA salt formation prevents further reaction.

-

Fix: Ensure high concentration of TFA (20-50% v/v). If using HCl/Dioxane, ensure anhydrous conditions to prevent hydrolysis of other sensitive groups.

-

References

-

Gabriel Synthesis Mechanism & Application

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919–930.

-

-

Reductive Amination Standards

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849–3862.

-

-

Purification of Polar Amines (SCX Protocols)

- 1,4'-Bipiperidine Scaffold in Medicinal Chemistry: Ligneau, X., et al. (2007). Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists. CNS & Neurological Disorders-Drug Targets, 6(1), 47-59. (Contextual reference for scaffold utility).

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. biotage.com [biotage.com]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine

Welcome to the Technical Support Center for the synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable diamine intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction: Navigating the Synthesis of a Key Building Block

2-(1,4'-Bipiperidin-1'-yl)ethanamine is a bifunctional molecule featuring both a secondary and a primary amine, making it a crucial building block in the synthesis of a variety of pharmacologically active compounds, including histamine H3 receptor antagonists.[1] The synthesis of this compound, while conceptually straightforward, often presents challenges in achieving high yields and purity. The presence of two basic nitrogen atoms can lead to side reactions and complicate purification.

This guide will focus on the most common and effective synthetic strategies, primarily reductive amination and direct alkylation, providing a framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine.

Reductive Amination Route

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a primary route for synthesizing the target molecule.[2] It typically involves the reaction of 1,4'-bipiperidine with a protected 2-aminoacetaldehyde equivalent, followed by reduction of the resulting imine or enamine.

Q1: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.

-

Inefficient Imine/Enamine Formation: The initial condensation between the secondary amine of 1,4'-bipiperidine and the carbonyl compound is a reversible equilibrium. To drive the reaction forward:

-

Dehydration: The removal of water is crucial. For laboratory scale, the use of molecular sieves is a common and effective method.[3]

-

pH Control: The reaction is often catalyzed by mild acid. A catalytic amount of acetic acid is frequently used to protonate the carbonyl group, making it more electrophilic.[4] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH should be empirically determined but is typically in the range of 5-6.

-

-

Sub-optimal Reducing Agent: The choice of reducing agent is critical for success.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for one-pot reductive aminations. It is milder and more selective for iminiums over ketones or aldehydes, reducing the likelihood of side reactions.[5]

-

Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly in the presence of a protic solvent like methanol. However, it is toxic and may introduce cyanide as an impurity.[6]

-

Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone. If used, it is best added after confirming complete imine formation in a two-step process.

-

-

Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of imine formation, particularly with less reactive substrates.

Troubleshooting Workflow for Low Conversion in Reductive Amination

Caption: A logical workflow for troubleshooting low yields in the reductive amination synthesis.

Q2: I am observing the formation of a significant amount of a byproduct that I suspect is the result of over-alkylation. How can I minimize this?

A2: While 1,4'-bipiperidine is a secondary amine and thus not prone to over-alkylation in the same way as a primary amine, the primary amine of the product, 2-(1,4'-Bipiperidin-1'-yl)ethanamine, could potentially react with the aldehyde starting material. However, this is generally less of a concern when the primary amine is part of the desired product. A more likely scenario is the formation of other byproducts. If you are starting with a protected aminoacetaldehyde, ensure the protecting group is stable to the reaction conditions.

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?

A3: This is a common side reaction when using a non-selective reducing agent like sodium borohydride in a one-pot reaction. To circumvent this:

-

Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice as it is less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[5]

-

Two-Step Procedure: First, allow the imine to form completely by stirring the 1,4'-bipiperidine and the aldehyde together, with monitoring by TLC or LC-MS. Once the starting materials are consumed, then add the reducing agent (e.g., NaBH₄).

Direct Alkylation Route

An alternative approach is the direct alkylation of 1,4'-bipiperidine with a 2-aminoethyl halide or a protected equivalent.

Q4: I am attempting to alkylate 1,4'-bipiperidine with a 2-haloethylamine derivative, but the reaction is slow and gives a low yield. What can I do?

A4: The nucleophilicity of the secondary amine in 1,4'-bipiperidine can be sterically hindered. To improve the efficiency of the alkylation:

-

Choice of Base: A non-nucleophilic base is essential to deprotonate the resulting ammonium salt without competing in the alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are good choices.[7]

-

Activating the Halide: Using an iodide source, such as sodium iodide (NaI) or potassium iodide (KI), can facilitate the reaction through in situ formation of the more reactive iodo species (Finkelstein reaction).

-

Temperature: Heating the reaction mixture (e.g., 60-80 °C) will increase the reaction rate.

-

Protecting Group Strategy: Using a Boc-protected 2-bromoethylamine is highly recommended. The Boc group is stable under these conditions and can be readily removed later with acid (e.g., TFA or HCl in dioxane).

Workflow for Direct Alkylation

Caption: A typical workflow for the synthesis via direct alkylation with a protected aminoethyl halide.

Purification Challenges

Q5: I am having difficulty purifying my product using standard silica gel chromatography. The compound streaks and I get poor separation.

A5: The basicity of the two amine groups in the target molecule leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution.[8] Here are some effective strategies to overcome this:

-

Deactivating the Silica Gel:

-

Amine Additive in Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.5-2% v/v), to the mobile phase.[4] This will compete with your product for the acidic sites on the silica.

-

Ammonia in Methanol: A common mobile phase for purifying basic compounds is a gradient of methanol (often containing 1-5% ammonium hydroxide) in dichloromethane or chloroform.[8]

-

-

Using Functionalized Silica:

-

Amine-functionalized Silica (NH₂-silica): This is often the most effective solution. The amine groups on the stationary phase minimize the interaction with the basic product, leading to much sharper peaks and better separation.[9]

-

-

Alternative Purification Methods:

-

Acid-Base Extraction: The product can be extracted into an aqueous acidic solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

-

Crystallization: If the product or a salt form (e.g., dihydrochloride) is a solid, crystallization can be a highly effective final purification step.

-

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine.

Protocol 1: One-Pot Reductive Amination

This protocol utilizes a protected aminoacetaldehyde equivalent and a mild reducing agent.

Materials:

-

1,4'-Bipiperidine

-

Aminoacetaldehyde diethyl acetal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1,4'-bipiperidine (1.0 eq) and aminoacetaldehyde diethyl acetal (1.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography (see purification section).

Protocol 2: Direct Alkylation and Deprotection

This two-step protocol involves the alkylation with a Boc-protected electrophile followed by deprotection.

Part A: Alkylation Materials:

-

1,4'-Bipiperidine

-

tert-Butyl (2-bromoethyl)carbamate (N-Boc-2-bromoethylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium iodide (NaI)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 1,4'-bipiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium iodide (0.1 eq).

-

Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

Part B: Deprotection Materials:

-

Crude Boc-protected product from Part A

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the crude Boc-protected product in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH >10 with 1M NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.

Data Summary Table

| Parameter | Reductive Amination | Direct Alkylation |

| Key Reagents | 1,4'-Bipiperidine, Aminoacetaldehyde equivalent, NaBH(OAc)₃ | 1,4'-Bipiperidine, N-Boc-2-bromoethylamine, K₂CO₃ |

| Typical Solvents | DCE, THF, MeOH | DMF, Acetonitrile |

| Reaction Temp. | Room temperature to 50 °C | 60-80 °C |

| Common Yields | 60-85% (highly dependent on substrate and conditions) | 70-90% (over two steps) |

| Advantages | One-pot procedure, avoids handling haloamines | Often higher yielding and more robust |

| Disadvantages | Equilibrium limitations, potential side reactions | Two-step process, requires protecting groups |

References

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

- Reddit. (2017).

- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80.

- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.

- BenchChem. (2025). N-(2-Aminoethyl)piperazine synthesis protocol.

- Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(15), 3456.

- Biotage. (2023). Is there an easy way to purify organic amines?

- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.

- Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros.

- Wünsch, B., et al. (2022).

- Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.